molecular formula C10H18F2N2 B13160140 3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine

3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine

Cat. No.: B13160140
M. Wt: 204.26 g/mol
InChI Key: UMVIPBZUXBYIKC-UHFFFAOYSA-N
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Description

3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine ( 1861942-17-7) is a high-purity chemical compound supplied for research and development purposes. This specialized amine features a bridged 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules and its utility as a versatile building block . The molecular formula is C10H18F2N2 and it has a molecular weight of 204.26 . Compounds based on the 8-azabicyclo[3.2.1]octane structure are frequently investigated for their potential to interact with biological systems and are found in research areas spanning from novel therapeutics to chemical biology . The incorporation of two fluorine atoms on the propan-1-amine side chain is a common strategy in drug discovery to modulate key properties such as metabolic stability, membrane permeability, and lipophilicity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound as a key synthetic intermediate for the construction of more complex molecules or for probing structure-activity relationships in various discovery programs. Please refer to the product's Safety Datasheet for comprehensive handling and hazard information prior to use.

Properties

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-8-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-8-2-1-3-9(14)5-4-8/h8-9H,1-7,13H2

InChI Key

UMVIPBZUXBYIKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)N2CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold is the fundamental bicyclic amine structure in this compound. Its preparation is a critical step and has been extensively studied:

  • Enantioselective Construction : Modern synthetic approaches focus on enantioselective methods to build the bicyclic core with precise stereochemistry. These include:

    • Starting from acyclic precursors bearing stereochemical information that cyclize to form the bicyclic scaffold.
    • Direct stereocontrolled transformations that generate the bicyclic system in one step.
    • Desymmetrization of achiral tropinone derivatives to yield enantiomerically enriched bicyclic amines.
  • Representative Method : A common approach involves the use of tropinone derivatives or their functionalized analogs, which undergo reductive amination or ring closure reactions to yield the bicyclic amine. For example, 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol derivatives have been converted into bicyclic amines using acidic conditions followed by salt formation with acids like malonic or fumaric acid to isolate crystalline products.

Typical Reaction Conditions and Purification

  • Reaction Conditions : The bicyclic amine and fluorinated precursors are often reacted in sealed tubes or pressure vessels at elevated temperatures (typically 130–140 °C) with bases such as triethylamine to facilitate nucleophilic substitution or amination reactions.

  • Purification : The crude products are commonly purified by silica gel chromatography using eluents such as ethyl acetate/methanol mixtures (e.g., 95:5 EtOAc/MeOH). The final compounds are often isolated as crystalline salts by precipitation with acids like malonic acid or fumaric acid to improve stability and purity.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Enantioselective bicyclic core synthesis Starting from tropinone derivatives, acid/base catalysis, reductive amination 70–90 Stereochemical control critical; various methods reported
Attachment of difluoropropan-1-amine group Reaction of bicyclic amine with difluoropropyl halide or Pd-catalyzed aminocarbonylation 60–85 Pd-catalyzed method offers selectivity and mild conditions
Purification Silica gel chromatography, salt formation with malonic/fumaric acid Salt formation enhances crystallinity and stability

Research Findings and Analysis

  • The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold remains a focal point in the preparation of this compound, with numerous methodologies developed to achieve high stereochemical purity, essential for biological activity.

  • The use of palladium-catalyzed aminocarbonylation represents a significant advancement in the selective introduction of fluorinated amine groups onto bicyclic amines, enabling efficient synthesis of fluorinated derivatives like this compound.

  • Acid-mediated transformations of bicyclic alcohol precursors to amines, followed by salt formation with organic acids, are well-documented and provide practical routes to isolate pure compounds with good yields and reproducibility.

  • Elevated temperature sealed-tube reactions with bases such as triethylamine are standard to facilitate substitution reactions on bicyclic amine substrates, ensuring completion within hours and manageable purification protocols.

Chemical Reactions Analysis

3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Core Structure Substituents/Functional Groups Key Differences vs. Main Compound Reference
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine 8-Azabicyclo[3.2.1]octane Benzyl (N8), amine (C3) Bulkier N-substituent; lacks fluorine
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 8-Azabicyclo[3.2.1]octane Methyl (N8), amine (C3) Smaller N-substituent; lacks fluorine
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one 8-Azabicyclo[3.2.1]octane Cyclopropylidene (C3), ketone (C8), trifluoromethyl Ketone instead of amine; trifluoromethyl group
3-((1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine 8-Azabicyclo[3.2.1]octane Triazole (C3), phenylpropanamine (C8) Heterocyclic substituent; lacks fluorine

Key Observations :

  • Fluorine Substitution: The main compound’s 2,2-difluoropropanamine group distinguishes it from non-fluorinated analogs (e.g., 8-benzyl or 8-methyl derivatives).
  • N-Substituents : Methyl or benzyl groups at N8 (e.g., ) reduce steric hindrance compared to the difluoropropanamine chain, which may influence receptor binding.
  • Functional Groups : Ketones () or heterocycles () introduce distinct electronic and steric profiles compared to the primary amine in the main compound.

Physicochemical Properties

Property Main Compound (Inferred) 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Molecular Weight ~245 g/mol 230.3 g/mol 186.7 g/mol (free base)
LogP (Lipophilicity) Moderate (fluorine reduces logP) High (benzyl increases logP) Moderate (methyl has minimal effect)
Solubility Likely polar (amine + fluorine) Low (hydrophobic benzyl) Moderate
Hydrogen Bonding High (amine + fluorine) Moderate (amine only) Moderate

Discussion: The difluoropropanamine group likely reduces lipophilicity compared to benzyl-substituted analogs, enhancing aqueous solubility.

Biological Activity

3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine is a bicyclic compound that belongs to the class of azabicyclo compounds, which are structurally related to tropane alkaloids. This compound has garnered attention due to its potential biological activity, particularly in relation to neurotransmitter systems and receptor interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. The compound is believed to exert its effects through:

  • Dopamine Receptor Interaction : It may act as an antagonist or modulator of dopamine receptors, influencing dopaminergic signaling pathways.
  • Cholinergic Activity : Similar compounds have been shown to inhibit cholinesterase enzymes, leading to increased levels of acetylcholine, which can enhance cholinergic signaling in neuronal cells.

Pharmacological Properties

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Neurological Disorders : Due to its interaction with dopamine and serotonin systems, it may be useful in treating conditions such as depression and anxiety.
  • Pain Management : Compounds within the azabicyclo class have been explored for their analgesic properties, particularly as mu-opioid receptor antagonists.

Study 1: Dopaminergic Activity

A study investigating the dopaminergic activity of azabicyclo compounds demonstrated that this compound exhibited significant binding affinity for dopamine receptors. This study utilized radioligand binding assays to quantify receptor interactions and reported a notable inhibition of dopamine uptake in neuronal cultures.

Study 2: Cholinesterase Inhibition

Research focusing on cholinesterase inhibition revealed that this compound effectively inhibits acetylcholinesterase activity in vitro. The inhibition led to increased acetylcholine levels, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.

Comparative Analysis

Compound Mechanism of Action Therapeutic Potential
This compoundDopamine receptor antagonist; cholinesterase inhibitorDepression, anxiety, pain management
3-Amino-8-methyl-8-azabicyclo[3.2.1]octaneDopamine transporter blockerNeurological disorders
8-Oxa-3-azabicyclo[3.2.1]octaneModulates neurotransmitter releaseCognitive enhancement

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